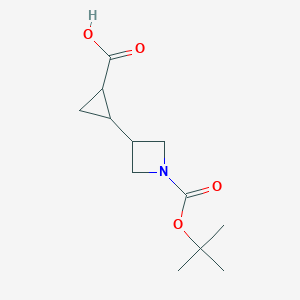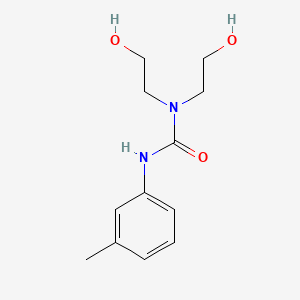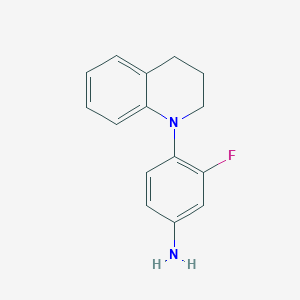![molecular formula C12H9N3O3 B11870036 [(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-93-1](/img/structure/B11870036.png)
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure includes a quinoline moiety substituted with a methyl group at the 2-position, a nitro group at the 5-position, and an oxyacetonitrile group at the 8-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile typically involves the following steps:
Methylation: The methyl group at the 2-position can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.
Oxyacetonitrile Introduction: The oxyacetonitrile group can be introduced through nucleophilic substitution reactions involving the corresponding halogenated acetonitrile and the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, methylation, and nucleophilic substitution reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.
作用機序
The mechanism of action of [(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and function.
類似化合物との比較
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile can be compared with other quinoline derivatives such as:
[(2-Methylquinolin-8-yl)oxy]acetonitrile: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
[(5-Nitroquinolin-8-yl)oxy]acetonitrile: Lacks the methyl group, which can affect its steric and electronic properties.
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetohydrazide: Contains a hydrazide group instead of the acetonitrile group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
88757-93-1 |
|---|---|
分子式 |
C12H9N3O3 |
分子量 |
243.22 g/mol |
IUPAC名 |
2-(2-methyl-5-nitroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H9N3O3/c1-8-2-3-9-10(15(16)17)4-5-11(12(9)14-8)18-7-6-13/h2-5H,7H2,1H3 |
InChIキー |
LOKKMXKBZRDFML-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])OCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11869955.png)

![2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B11869971.png)

![tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate](/img/structure/B11869976.png)

![6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B11869985.png)

![6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11869991.png)



![4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11870009.png)

